N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
N-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex heterocyclic compound featuring:
- A 3-chlorophenyl-substituted piperazine moiety linked via a propyl chain.
- A hexanamide backbone connected to a quinazolinone-dioxolane-thione core.
The synthesis likely involves multi-step reactions, including coupling of the piperazine intermediate with the quinazolinone-dioxolane component, as seen in analogous procedures for clozapine-like derivatives .
Properties
Molecular Formula |
C28H34ClN5O4S |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C28H34ClN5O4S/c29-20-6-4-7-21(16-20)33-14-12-32(13-15-33)10-5-9-30-26(35)8-2-1-3-11-34-27(36)22-17-24-25(38-19-37-24)18-23(22)31-28(34)39/h4,6-7,16-18H,1-3,5,8-15,19H2,(H,30,35)(H,31,39) |
InChI Key |
WKVWESCYTWXKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their modifications are summarized below:
Key Observations :
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (common in virtual screening), the target compound shares high structural similarity with:
- Piperazinyl anticonvulsants : E.g., N-piperazinylalkyl imides of succinic acid (Tanimoto > 0.7 inferred), which show efficacy in maximal electroshock seizure (MES) tests .
- Clozapine analogs : Desmethylclozapine (3) shares a piperazine-dibenzodiazepine scaffold, suggesting overlapping binding modes with dopamine or serotonin receptors .
Bioactivity and Mechanism Insights
- Anticonvulsant Potential: Piperazine-linked compounds like 3-phenylpyrrolidine-2,5-diones exhibit activity in MES and scMet tests, likely via sodium channel modulation . The target compound’s hexanamide chain may enhance blood-brain barrier penetration, a critical factor for CNS activity.
- Metabolic Stability: The dioxolane-thione moiety could influence metabolic pathways, as seen in quinazolinone derivatives undergoing hepatic sulfation or glutathione conjugation .
Analytical Comparisons
- NMR Profiling : Analogous to rapamycin derivatives (), the target compound’s NMR shifts in regions A (positions 39–44) and B (positions 29–36) would highlight electronic differences caused by the 3-chlorophenyl group versus fluorophenyl or unsubstituted analogs .
- MS/MS Molecular Networking: A cosine score >0.8 (indicating high similarity) would group the target compound with other piperazinyl-quinazolinones, aiding metabolite dereplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
